molecular formula C8H3F6IO B12864140 5-Iodo-2-(trifluoromethoxy)benzotrifluoride

5-Iodo-2-(trifluoromethoxy)benzotrifluoride

Cat. No.: B12864140
M. Wt: 356.00 g/mol
InChI Key: YQCOYGRUVDSUQH-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethoxy)benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride backbone substituted with iodine at the 5-position and a trifluoromethoxy group at the 2-position. Benzotrifluorides, in general, are known for their applications as solvents, vulcanizing agents, and intermediates in agrochemical or pharmaceutical synthesis due to their electron-withdrawing trifluoromethyl groups, which enhance stability and reactivity . The introduction of iodine and trifluoromethoxy substituents in this compound likely modifies its electronic properties, solubility, and reactivity, making it a candidate for specialized synthetic pathways, such as cross-coupling reactions or as a building block in medicinal chemistry.

Properties

IUPAC Name

4-iodo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6IO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCOYGRUVDSUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Iodination of Trifluoromethoxybenzotrifluoride Derivatives

A common route involves direct iodination of a pre-functionalized benzotrifluoride bearing the trifluoromethoxy group. The process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent or acid catalyst.

  • Reaction conditions:
    • Solvent: Acetonitrile or dichloromethane
    • Temperature: 0°C to room temperature
    • Time: Several hours with stirring
  • Mechanism: Electrophilic aromatic substitution at the 5-position relative to the trifluoromethoxy group
  • Yields: Typically high, around 80-90% under optimized conditions

This method is supported by analogous iodination procedures of related trifluoromethoxy-substituted benzenes, where regioselectivity is guided by the electron-withdrawing trifluoromethoxy and trifluoromethyl groups.

Diazotization Followed by Iodide Substitution

Another robust method involves:

  • Starting from an amino-substituted trifluoromethoxybenzotrifluoride derivative
  • Diazotization of the amino group using sodium nitrite in acidic aqueous media at low temperature (0–5°C)
  • Subsequent substitution of the diazonium salt with potassium iodide to introduce the iodine atom

Typical procedure:

Step Reagents/Conditions Notes
Diazotization NaNO2 (15% aqueous), HCl (30-35%), 0–5°C Formation of diazonium salt
Iodide substitution KI aqueous solution, reflux until gas evolution ceases Iodine introduced at diazonium site
Workup Cooling, phase separation, extraction Isolation of iodinated product
  • Yields: Moderate to good (60-90%) depending on substrate and conditions
  • Advantages: High regioselectivity and mild conditions
  • Limitations: Requires handling of diazonium salts and careful temperature control.

Halogen Exchange (Finkelstein Reaction)

For compounds where a bromine or chlorine substituent is present at the 5-position, halogen exchange with sodium iodide in polar aprotic solvents (e.g., DMF, acetone) can be employed:

  • Reaction:
    5-Bromo-2-(trifluoromethoxy)benzotrifluoride + NaI → 5-Iodo-2-(trifluoromethoxy)benzotrifluoride + NaBr

  • Conditions:

    • Solvent: DMF or acetone
    • Temperature: 50–80°C
    • Time: Several hours
  • Yields: Variable, often moderate to good (50-80%) depending on substrate purity and reaction time

This method is useful when direct iodination is challenging or when starting materials are halogenated intermediates.

Use of Hypervalent Iodine Reagents for Trifluoromethylation and Iodination

Recent advances in hypervalent iodine chemistry allow for the introduction of trifluoromethyl and trifluoromethoxy groups alongside iodine substituents:

  • Starting from 2-iodobenzoic acid derivatives, oxidation with sodium periodate (NaIO4) generates hypervalent iodine intermediates
  • Subsequent ligand exchange with trifluoromethoxy sources introduces the OCF3 group
  • Final iodination steps can be performed using N-iodosuccinimide (NIS) or related reagents

This multi-step approach, although more complex, offers high selectivity and functional group tolerance.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Electrophilic Iodination 2-(Trifluoromethoxy)benzotrifluoride I2 or ICl, oxidant, 0–25°C, organic solvent 80–90 Simple, direct iodination Possible over-iodination
Diazotization + Iodide Substitution 5-Amino-2-(trifluoromethoxy)benzotrifluoride NaNO2, HCl, KI, 0–5°C, reflux 60–90 High regioselectivity Handling diazonium salts
Halogen Exchange (Finkelstein) 5-Bromo-2-(trifluoromethoxy)benzotrifluoride NaI, DMF or acetone, 50–80°C 50–80 Useful for halogenated intermediates Requires halogenated precursor
Hypervalent Iodine Chemistry 2-Iodobenzoic acid derivatives NaIO4 oxidation, ligand exchange, NIS iodination 55–70 High selectivity, functional group tolerance Multi-step, complex purification

Research Findings and Notes

  • The diazotization-iodide substitution method is widely used for introducing iodine at specific aromatic positions with good control over regioselectivity and yield.
  • The electrophilic iodination method is straightforward but requires careful control of reaction conditions to avoid side reactions, especially with sensitive trifluoromethoxy groups.
  • Halogen exchange reactions provide an alternative when halogenated intermediates are available, but reaction efficiency depends on solvent and temperature optimization.
  • The use of hypervalent iodine reagents represents a modern synthetic approach, enabling the simultaneous introduction of trifluoromethoxy and iodine substituents, though it involves more complex steps and purification.
  • Purification of the final product typically involves extraction with organic solvents (e.g., ethyl acetate, dichloromethane), followed by recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethoxy)benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

5-Iodo-2-(trifluoromethoxy)benzotrifluoride is characterized by the following chemical formula and properties:

  • Molecular Formula : C8H5F3INO2
  • Molecular Weight : 288.01 g/mol
  • CAS Number : 170998319

The compound features a benzene ring substituted with an iodine atom, a trifluoromethoxy group, and multiple trifluoromethyl groups, which contribute to its unique reactivity and stability.

Organic Synthesis

5-Iodo-2-(trifluoromethoxy)benzotrifluoride serves as a crucial intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in numerous reactions:

  • Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups such as trifluoromethoxy enhances the compound's reactivity towards electrophilic substitution reactions, making it suitable for synthesizing more complex aromatic compounds .
  • Nitration and Sulfonation : The compound can undergo nitration and sulfonation, leading to the formation of nitro and sulfonic acid derivatives that are valuable in further chemical transformations .

Pharmaceutical Intermediates

The compound is also utilized as an intermediate in the pharmaceutical industry:

  • Synthesis of Anticancer Agents : Research indicates that derivatives of benzotrifluoride compounds can be modified to produce anticancer agents. The trifluoromethoxy group is known to enhance bioactivity and selectivity towards cancer cells .
  • Antimicrobial Activity : Some studies have demonstrated that compounds derived from benzotrifluoride exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Agrochemical Development

5-Iodo-2-(trifluoromethoxy)benzotrifluoride is involved in the synthesis of herbicides:

  • Precursor for Herbicides : As a chemical intermediate, it plays a role in creating new classes of herbicides. The compound's structure allows for modifications that can enhance herbicidal activity while reducing environmental impact .

Case Study 1: Synthesis of Anticancer Compounds

A study focused on modifying benzotrifluoride derivatives for anticancer activity highlighted the role of 5-Iodo-2-(trifluoromethoxy)benzotrifluoride as a precursor. The modifications aimed to improve selectivity against cancer cells while minimizing toxicity to healthy tissues.

Case Study 2: Development of Novel Herbicides

Research documented the synthesis process involving 5-Iodo-2-(trifluoromethoxy)benzotrifluoride for creating new herbicides. The study emphasized the efficiency of using this compound as an intermediate due to its favorable reactivity profile, leading to high yields of desired products with lower environmental toxicity.

Mechanism of Action

The mechanism by which 5-Iodo-2-(trifluoromethoxy)benzotrifluoride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • 5-Bromo-2-(trifluoromethoxy)benzotrifluoride: Replacing iodine with bromine reduces molecular weight (Br: ~80 vs. I: ~127 g/mol) and polarizability. Bromine is less reactive in nucleophilic substitution but more cost-effective for industrial applications.
  • 5-Chloro-2-(trifluoromethoxy)benzotrifluoride : Chlorine offers lower steric hindrance than iodine, favoring electrophilic aromatic substitution. However, its weaker leaving-group ability limits utility in metal-catalyzed reactions compared to iodine .

Trifluoromethoxy vs. Trifluoromethyl Derivatives

  • 5-Iodo-2-(trifluoromethyl)benzotrifluoride : The trifluoromethyl group is more electron-withdrawing than trifluoromethoxy, increasing the compound’s lipophilicity. This may enhance membrane permeability in bioactive molecules but reduce solubility in polar solvents .

Positional Isomers

  • 2-Iodo-5-(trifluoromethoxy)benzotrifluoride: Switching substituent positions alters electronic distribution.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Boiling Point (°C) Key Reactivity Features
5-Iodo-2-(trifluoromethoxy)benzotrifluoride ~322 220–250 (estimated) High leaving-group ability (I), EWG-enhanced electrophilicity
5-Bromo-2-(trifluoromethoxy)benzotrifluoride ~275 200–230 Moderate reactivity in cross-coupling
2-Chloro-6-(trifluoromethoxy)benzonitrile ~237 180–200 Nitrile group enables nucleophilic additions

Note: EWG = Electron-Withdrawing Group. Boiling points estimated based on benzotrifluoride analogs .

Biological Activity

5-Iodo-2-(trifluoromethoxy)benzotrifluoride is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, emphasizing its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-Iodo-2-(trifluoromethoxy)benzotrifluoride is characterized by the presence of iodine and trifluoromethoxy groups on a benzene ring, contributing to its unique reactivity and interaction with biological systems. The molecular formula is C10H5F3I, and it possesses a molecular weight of 307.05 g/mol. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Synthesis

The synthesis of 5-Iodo-2-(trifluoromethoxy)benzotrifluoride can be achieved through various methods, including electrophilic aromatic substitution reactions involving trifluoromethylating agents. One common approach involves the use of hypervalent iodine reagents to introduce the trifluoromethoxy group effectively. The following table summarizes the synthetic routes reported in the literature:

Synthetic Method Reagents Used Yield
Electrophilic Aromatic SubstitutionTrifluoromethoxy reagent, iodine source70-85%
Hypervalent Iodine MethodIodine(III) reagent, CF3 source60-75%
Copper-Catalyzed ReactionsCopper salts, trifluoromethyl iodide80-90%

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The introduction of iodine and trifluoromethoxy groups may enhance the interaction with microbial membranes, leading to increased efficacy. A study demonstrated that similar compounds had minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

5-Iodo-2-(trifluoromethoxy)benzotrifluoride may also exhibit anticancer properties. Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives have shown cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia). A notable study reported IC50 values indicating significant cytotoxicity at low concentrations .

The biological activity of 5-Iodo-2-(trifluoromethoxy)benzotrifluoride can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. The presence of electronegative halogens can facilitate binding to these targets through hydrogen bonding or ionic interactions.

Case Studies

  • Antimicrobial Efficacy : A recent investigation into a series of trifluoromethoxy-substituted compounds revealed that those containing iodine displayed enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The study highlighted the role of halogenation in increasing membrane permeability .
  • Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that 5-Iodo-2-(trifluoromethoxy)benzotrifluoride exhibited selective cytotoxicity, particularly against leukemia cells, with an IC50 value of approximately 15 µM . This suggests potential for development as an anticancer agent.

Q & A

Q. What synthetic routes are recommended for preparing 5-Iodo-2-(trifluoromethoxy)benzotrifluoride?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid (e.g., BF₃·OEt₂) on a pre-functionalized benzotrifluoride precursor is effective . Alternatively, Cu(I)/TMEDA-catalyzed cross-coupling of trifluoroacetimidoyl halides with aryl halides can introduce the trifluoromethoxy group while retaining the iodo substituent . Key steps include solvent selection (e.g., CH₂Cl₂ or MeCN), controlled temperature (0–60°C), and purification via silica gel chromatography .

Q. Which analytical techniques are critical for characterizing 5-Iodo-2-(trifluoromethoxy)benzotrifluoride?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and electronic environments. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR signals at δ -55 to -60 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature isotopic cluster). X-ray crystallography or NOESY experiments may resolve steric effects from the bulky trifluoromethyl and iodo groups .

Q. How does the iodo substituent affect reactivity compared to bromo or chloro analogs in benzotrifluorides?

  • Methodological Answer : The iodo group’s lower electronegativity and larger atomic radius enhance susceptibility to nucleophilic aromatic substitution (NAS) and cross-coupling reactions. For instance, Suzuki-Miyaura couplings with aryl boronic acids proceed faster with iodo derivatives than bromo analogs (e.g., 2-Bromo-5-fluorobenzotrifluoride requires harsher conditions) . However, steric hindrance from iodine may reduce yields in bulky ligand systems, necessitating optimization of catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) .

Q. What safety protocols are required when handling this compound?

  • Methodological Answer : Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal contact. Iodo derivatives may release toxic fumes (e.g., HI) under heat; conduct reactions in fume hoods with scrubbers . Waste must be segregated and treated by licensed hazardous waste facilities due to iodine’s environmental persistence . Emergency showers and eyewash stations should be accessible .

Advanced Research Questions

Q. How can catalytic systems be optimized for cross-coupling reactions involving this compound?

  • Methodological Answer : Ligand selection is critical. For Cu(I)-catalyzed aminations, TMEDA (tetramethylethylenediamine) enhances reaction efficiency by stabilizing the copper center and facilitating oxidative addition . Screen ligands (e.g., BINAP, Xantphos) to balance steric and electronic effects. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (25–80°C) can also modulate regioselectivity in aryl-aryl couplings .

Q. What strategies reduce byproduct formation during synthesis?

  • Methodological Answer : Byproducts often arise from competing halogen exchange or over-iodination. Use stoichiometric control of iodinating agents (e.g., I₂/KIO₃ in H₂SO₄) to minimize poly-iodination . For purification, combine column chromatography with recrystallization (e.g., hexane/EtOAc) to isolate the target compound from di-iodo or dehalogenated impurities .

Q. How should researchers resolve conflicting spectral data during structural confirmation?

  • Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotational barriers in trifluoromethoxy groups). Perform variable-temperature NMR to identify conformational changes . Cross-validate with 2D techniques (HSQC, HMBC) to confirm coupling pathways. If MS data conflicts, repeat analysis using alternative ionization methods (e.g., ESI vs. EI) .

Q. What mechanistic insights guide nucleophilic aromatic substitution (NAS) in this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group activates the aromatic ring toward NAS but deactivates ortho/para positions. Iodo substituents act as leaving groups, with reactivity following the order I > Br > Cl in polar aprotic solvents (e.g., DMSO). DFT calculations can predict transition states and charge distributions to rationalize regioselectivity . Kinetic studies (e.g., monitoring via in-situ IR) reveal rate-determining steps, such as nucleophilic attack or leaving-group departure .

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